(Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol typically involves multiple steps:
Preparation of (Z)-but-2-enedioic acid: This can be synthesized through the isomerization of maleic acid under specific conditions.
Synthesis of 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol: This involves the reaction of 3,3-dimethylacrylic acid with butylamine, followed by cyclization to form the acridine structure.
Coupling Reaction: The final step involves coupling (Z)-but-2-enedioic acid with 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This could include the use of catalysts, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the (Z)-but-2-enedioic acid moiety, converting them to single bonds.
Substitution: The compound can participate in substitution reactions, especially at the amino group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with single bonds replacing double bonds.
Substitution: Substituted derivatives with new functional groups replacing the original amino group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be incorporated into pharmaceutical formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the acridine moiety can intercalate into DNA, affecting gene expression and cellular functions. The compound may also interact with cell membrane receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid: Shares the (Z)-but-2-enedioic acid moiety but lacks the acridine structure.
9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol: Contains the acridine structure but lacks the (Z)-but-2-enedioic acid moiety.
Uniqueness
The combination of (Z)-but-2-enedioic acid and 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol in a single molecule provides unique properties that are not present in the individual components. This includes enhanced reactivity, potential for diverse chemical modifications, and a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.C4H4O4/c1-4-5-10-20-18-13-8-6-7-9-14(13)21-15-11-19(2,3)12-16(22)17(15)18;5-3(6)1-2-4(7)8/h6-9,16,22H,4-5,10-12H2,1-3H3,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNWBCPHGEFJU-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(CC(CC2=NC3=CC=CC=C31)(C)C)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1=C2C(CC(CC2=NC3=CC=CC=C31)(C)C)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.